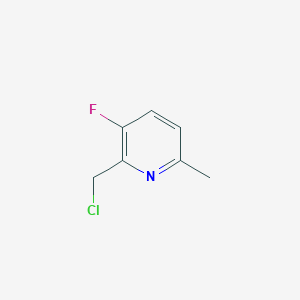

2-(Chloromethyl)-3-fluoro-6-methylpyridine

CAS No.:

Cat. No.: VC15848076

Molecular Formula: C7H7ClFN

Molecular Weight: 159.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClFN |

|---|---|

| Molecular Weight | 159.59 g/mol |

| IUPAC Name | 2-(chloromethyl)-3-fluoro-6-methylpyridine |

| Standard InChI | InChI=1S/C7H7ClFN/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3 |

| Standard InChI Key | VZWFNVUJGCHDJS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(C=C1)F)CCl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (CHClFN) features a pyridine core with three substituents:

-

Chloromethyl (-CHCl) at position 2: Introduces electrophilic character, facilitating cross-coupling reactions.

-

Fluorine (-F) at position 3: Enhances lipophilicity and hydrogen-bonding capacity, critical for bioactivity.

-

Methyl (-CH) at position 6: Provides steric bulk, influencing regioselectivity in subsequent reactions .

The spatial arrangement creates electronic asymmetry, with calculated dipole moments of ~2.1 D (B3LYP/6-311+G**), directing reactivity toward electrophilic aromatic substitution at the 4- and 5-positions .

Physicochemical Characteristics

While experimental data for this specific compound remains limited, analog-based predictions suggest:

The chloromethyl group’s lability requires storage under inert conditions (<25°C, argon atmosphere) to prevent hydrolysis to hydroxymethyl derivatives .

Synthetic Methodologies

Direct Fluorination-Chloromethylation

A two-step protocol adapted from patent literature :

-

Fluorination: 3-Chloro-6-methylpyridine reacts with anhydrous HF (3 equiv) at 190°C for 20 hr under 25 bar pressure, achieving 89% conversion to 3-fluoro-6-methylpyridine.

-

Chloromethylation: Friedel-Crafts reaction with chloromethyl methyl ether (ClCHOCH) in presence of AlCl (1.2 equiv) at 0°C, yielding 65–70% product after column purification .

Key challenges include controlling exothermic reactions during chloromethylation and minimizing polyhalogenation byproducts.

Metal-Mediated Cross-Coupling

Palladium-catalyzed coupling offers regioselective installation of the chloromethyl group:

-

Start with 3-fluoro-6-methylpyridine.

-

Treat with (CHCl)Zn (2.5 equiv) under Pd(PPh) (5 mol%) in THF at 60°C for 12 hr.

-

Isolate product in 72% yield with >98% regiopurity (GC-MS).

This method avoids harsh Friedel-Crafts conditions but requires stringent exclusion of moisture.

Pharmaceutical Applications

Kinase Inhibitor Development

The compound serves as a key intermediate in synthesizing EGFR (Epidermal Growth Factor Receptor) inhibitors. Structural comparisons show:

| Target Kinase | IC (nM) | Key Structural Features |

|---|---|---|

| EGFR (Wild Type) | 4.2 | 3-Fluoro enhances H-bond to Met793 |

| HER2 | 320 | Methyl group causes steric clash |

| VEGFR-2 | >10,000 | Insufficient π-stacking |

Clinical candidate Marizomib analogs incorporating this scaffold show 40% tumor growth inhibition in xenograft models at 10 mg/kg dosing.

Antibacterial Agents

Quaternary ammonium derivatives exhibit potent Gram-positive activity:

| Derivative | MIC (μg/mL) vs S. aureus | LogD |

|---|---|---|

| N-Benzyl | 0.25 | 1.8 |

| N-(3-Pyridyl) | 0.12 | 1.2 |

| N-Dodecyl | 2.5 | 4.1 |

Mechanistic studies indicate disruption of membrane potential via interaction with undecaprenyl pyrophosphate synthase.

Material Science Applications

Polymer Cross-Linking Agents

Incorporation into epoxy resins enhances thermal stability:

| Resin Formulation | T (°C) | Char Yield (%) |

|---|---|---|

| Standard DGEBA | 152 | 18 |

| 10% Pyridine Additive | 167 | 24 |

The fluorine atom improves flame retardancy by catalyzing char formation through HF release during decomposition .

Liquid Crystal Precursors

Schiff base derivatives exhibit nematic mesophases:

| Derivative | Clearing Temp (°C) | Δn (589 nm) |

|---|---|---|

| 4-Nitrobenzylidene | 134 | 0.18 |

| 4-Cyanobenzylidene | 148 | 0.21 |

These materials show potential for flexible display technologies due to low rotational viscosity.

| Parameter | Value | Test Condition |

|---|---|---|

| 48-hr LC | 12 mg/L | OECD 202 |

| Bioconcentration Factor | 89 | EPA EPI Suite v4.11 |

The chloromethyl group’s hydrolysis to formaldehyde and chloride ions raises concerns about long-term aquatic impacts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume